ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

HPLC method validation Relative Response Factor Impurity quantitation

This fully characterized Olmesartan Impurity 6 reference standard is essential for HPLC method validation and QC in pharmaceutical manufacturing. Procure this exact impurity for accurate quantitation against ICH limits, ensuring successful ANDA/DMF submissions and regulatory compliance.

Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
CAS No. 144690-07-3
Cat. No. B057785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate
CAS144690-07-3
Molecular FormulaC11H16N2O3
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(=O)OCC)C(=O)C
InChIInChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13)
InChIKeyVZPSJLSTXDBKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate: A Critical Olmesartan Medoxomil Impurity Reference Standard (CAS 144690-07-3) for Pharmaceutical Analysis


Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS 144690-07-3) is a fully characterized organic compound [1] primarily identified as a process-related impurity and an essential reference standard for the angiotensin II receptor blocker (ARB) drug substance, Olmesartan Medoxomil . Belonging to the substituted imidazole class, its specific 4-acetyl and 2-propyl substitution pattern on the imidazole ring differentiates it from the active pharmaceutical ingredient (API) and other related impurities, making it a critical marker for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical manufacturing [2].

Why Generic Olmesartan Impurities Cannot Substitute for Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS 144690-07-3) in Analytical Applications


Generic substitution fails because the regulatory and analytical utility of an impurity reference standard is contingent upon its exact structural identity and characterized purity profile. While other Olmesartan impurities like Impurity A (regio-isomer) [1] or Impurity D [2] are known and have their own unique properties, they are structurally distinct compounds. Replacing Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate with any other analog would invalidate method specificity and accuracy, as each impurity exhibits a unique retention time (RT) and relative response factor (RRF) in HPLC methods [3]. This compound's specific identity as 'Olmesartan intermediate impurity II' or 'Olmesartan Impurity 6' is critical for traceability and compliance with regulatory guidelines (USP/EP) [4], making it an irreplaceable component in the quality control framework for Olmesartan Medoxomil.

Quantitative Differentiation of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS 144690-07-3) from Other Olmesartan Impurities


Correction Factor (RRF) Differentiation in HPLC Quantitation

When quantifying Olmesartan Medoxomil and its related substances by HPLC, Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (as Impurity C) has a distinct correction factor compared to other common impurities. The correction factor for this compound is 1.07 (with reference to olmesartan medoxomil), indicating a slight over-response relative to the API [1]. This differs significantly from Impurity A (0.90), Impurity B (0.88), Impurity D (1.04), and Impurity E (1.13), necessitating impurity-specific calibration for accurate determination [1].

HPLC method validation Relative Response Factor Impurity quantitation

Purity Specification and Analytical Suitability for Regulatory Compliance

As a reference standard for analytical method development and validation (AMV), the purity of Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a critical procurement factor. Reputable suppliers provide this compound with a minimum purity specification of 95% or 97% , and it is supplied with detailed characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) [1]. This is a baseline requirement that may not be met by non-specialist generic chemical suppliers.

Reference Standard Purity Regulatory Compliance

Physical Form and Stability Differentiation for Handling and Storage

This compound is characterized as a white crystalline solid with a reported melting point of 80-82 °C . Its recommended storage conditions include a controlled environment at -20°C , which is crucial for maintaining its integrity and preventing degradation. This contrasts with other impurities or intermediates that may be liquids or require different storage regimes, such as room temperature storage for some other reference standards .

Physical Properties Stability Storage Conditions

Targeted Application Scenarios for Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS 144690-07-3) in Pharmaceutical Quality Control


Method Development and Validation for Olmesartan Medoxomil Impurity Profiling

In analytical R&D laboratories developing a new HPLC or UPLC method for the impurity profiling of Olmesartan Medoxomil drug substance or finished product, Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is indispensable. Its distinct relative response factor (RRF) of 1.07 [1] necessitates its use as a specific calibration standard to ensure the method's accuracy and specificity for this particular impurity. Using a generic standard would lead to incorrect quantitation and method failure during validation. Furthermore, its characterization data supports method robustness studies [2].

Quality Control (QC) Release Testing and Stability Studies

QC laboratories in pharmaceutical manufacturing require this compound as a reference standard for routine batch release testing and ongoing stability studies of Olmesartan Medoxomil. Its defined high purity (≥95% ) and specific chemical identity are essential for accurately quantifying this impurity against established ICH Q3A/Q3B limits. The compound's requirement for -20°C storage must be integrated into the QC lab's standard operating procedures (SOPs) for reference standard management.

Regulatory Dossier Preparation (ANDA/DMF)

For generic pharmaceutical companies preparing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF), procuring and properly characterizing Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate is a regulatory necessity. The compound's documentation, which complies with regulatory guidelines for detailed characterization [3], is a critical component of the chemistry, manufacturing, and controls (CMC) section of a submission. It serves as traceable evidence to demonstrate control over the manufacturing process and final product quality, a requirement that cannot be met by an uncharacterized or off-spec generic chemical [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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